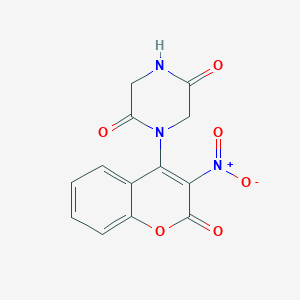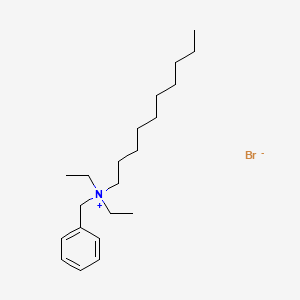
N-Benzyl-N,N-diethyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-diethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a benzyl group attached to the nitrogen atom, along with two ethyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including as a disinfectant and in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyldecan-1-aminium bromide typically involves the quaternization of N,N-diethyldecan-1-amine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-diethyldecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyldecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethyldecan-1-aminium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzyl group or the decyl chain.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield different quaternary ammonium salts.
Scientific Research Applications
N-Benzyl-N,N-diethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell culture studies as a disinfectant.
Industry: It is used in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyldodecan-1-aminium bromide
- N-Benzyl-N,N-diethylhexan-1-aminium bromide
- N-Benzyl-N,N-diethylpentan-1-aminium bromide
Uniqueness
N-Benzyl-N,N-diethyldecan-1-aminium bromide is unique due to its specific chain length and the presence of both benzyl and ethyl groups. This combination imparts distinct surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
90105-71-8 |
|---|---|
Molecular Formula |
C21H38BrN |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
benzyl-decyl-diethylazanium;bromide |
InChI |
InChI=1S/C21H38N.BrH/c1-4-7-8-9-10-11-12-16-19-22(5-2,6-3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SQPVCXZJFOAZMI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


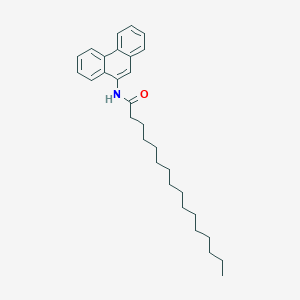
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
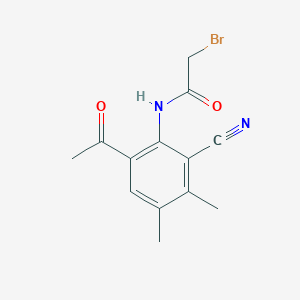
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
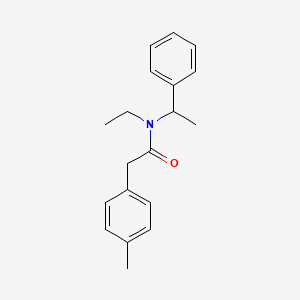
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

